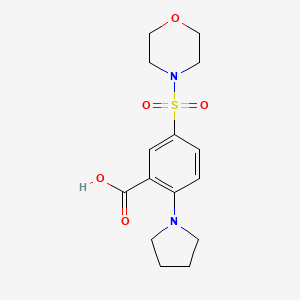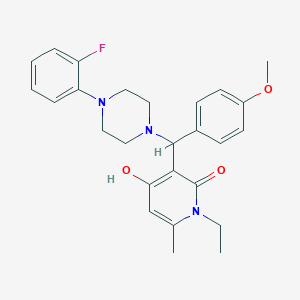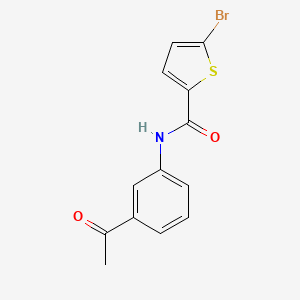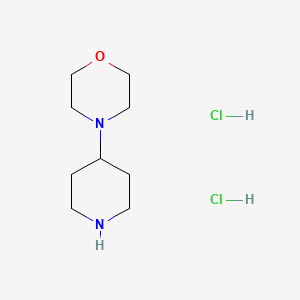![molecular formula C18H17N3O2 B2762051 (E)-N-[Cyano(oxolan-3-yl)methyl]-3-quinolin-4-ylprop-2-enamide CAS No. 1445756-52-4](/img/structure/B2762051.png)
(E)-N-[Cyano(oxolan-3-yl)methyl]-3-quinolin-4-ylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[Cyano(oxolan-3-yl)methyl]-3-quinolin-4-ylprop-2-enamide is a chemical compound that belongs to the class of quinoline-based analogs. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
Chemical Sensing
A study by You et al. (2015) developed a colorimetric chemosensor designed for the sequential detection of Cu(2+) and CN(-) ions in aqueous media, showcasing an obvious color change in response to these ions. This sensor could detect Cu(2+) with a limit far below the WHO limit for drinking water, indicating its potential for environmental monitoring and safety applications (You, Park, Lee, & Kim, 2015).
Synthesis Methodologies
Jadhav and Halikar (2013) described the synthesis of pyrimido [1, 2-a] quinoline moiety and its derivatives through a reflux process involving 2-amino-3-cyano quinoline, showcasing a versatile approach to crafting complex quinoline-based structures with potential pharmaceutical applications (Jadhav & Halikar, 2013).
Biological Activities
The synthesis and evaluation of 11-oxo-11H-indeno[1,2-b]quinolinecarboxamide derivatives by Deady et al. (2001) explored the structure-activity relationships between the cytotoxicity of these compounds and the position of the carboxamide-linked cationic side chain. This study indicated the potential of such compounds in cancer therapy, especially in terms of their effective cytotoxic properties against specific tumor lines (Deady, Desneves, Kaye, Finlay, Baguley, & Denny, 2001).
Tautomerism and Structural Studies
Mondelli and Merlini (1966) investigated the tautomerism in side-chain derivatives of n-heterocycles, providing insights into the structural dynamics and chemical behavior of quinoline derivatives, which is crucial for understanding their reactivity and interactions in various chemical and biological contexts (Mondelli & Merlini, 1966).
特性
IUPAC Name |
(E)-N-[cyano(oxolan-3-yl)methyl]-3-quinolin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c19-11-17(14-8-10-23-12-14)21-18(22)6-5-13-7-9-20-16-4-2-1-3-15(13)16/h1-7,9,14,17H,8,10,12H2,(H,21,22)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCRHPMRQWEKLO-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)NC(=O)C=CC2=CC=NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1C(C#N)NC(=O)/C=C/C2=CC=NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2761968.png)
![7-Fluoro-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2761970.png)


![5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido](/img/structure/B2761975.png)

![3-{[(2-chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2761977.png)


![Tert-butyl 6-[(prop-2-enoylamino)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2761987.png)
![1-Methyl-3-(oxolan-2-ylmethyl)-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2761988.png)
![N-(3-chlorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2761989.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide](/img/structure/B2761991.png)